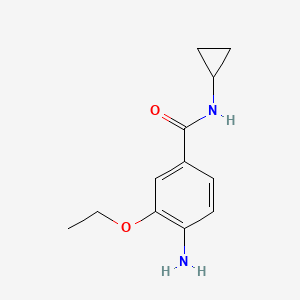

4-Amino-n-cyclopropyl-3-ethoxybenzamide

Overview

Description

4-Amino-n-cyclopropyl-3-ethoxybenzamide is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes an amino group, a cyclopropyl group, and an ethoxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction often employs organoboron reagents and palladium catalysts to form carbon-carbon bonds.

Industrial Production Methods

In industrial settings, the production of 4-Amino-n-cyclopropyl-3-ethoxybenzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-n-cyclopropyl-3-ethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-n-cyclopropyl-3-ethoxybenzamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Amino-n-cyclopropyl-3-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-n-cyclopropyl-3-ethoxybenzamide include other benzamide derivatives with different substituents, such as:

- 4-Amino-n-cyclopropyl-3-methoxybenzamide

- 4-Amino-n-cyclopropyl-3-propoxybenzamide

- 4-Amino-n-cyclopropyl-3-butoxybenzamide

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups, which can confer unique chemical and biological properties. The presence of the ethoxy group, in particular, may influence its reactivity and interactions with biological targets.

Biological Activity

4-Amino-n-cyclopropyl-3-ethoxybenzamide is a chemical compound that has attracted attention for its potential biological activities, particularly in the fields of medicine and pharmacology. Its unique structure, which includes an amino group, a cyclopropyl group, and an ethoxybenzamide moiety, positions it as a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O2, and it features a distinctive arrangement of functional groups that may influence its biological activity. The compound's structural characteristics allow it to interact with various biological targets, making it a subject of interest in drug discovery.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action in this context may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| T24T (Bladder Cancer) | 25.3 | Induction of apoptosis via XIAP downregulation |

| HCT116 (Colon Cancer) | 30.1 | Inhibition of PI3K/Akt signaling pathway |

| MDA-MB-231 (Breast Cancer) | 18.5 | Cell cycle arrest at G2/M phase and tubulin polymerization inhibition |

In vivo studies further support these findings, showing that treatment with the compound significantly reduces tumor growth in xenograft models.

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Apoptosis Induction : Evidence suggests that it can trigger programmed cell death in malignant cells.

- Signal Pathway Modulation : It may alter key signaling pathways associated with tumor growth and metastasis.

Case Study 1: Antimicrobial Activity

In a study conducted by , researchers evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a notable inhibition zone against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of this compound, revealing that it effectively reduced tumor size in mice models bearing human bladder cancer cells. The study reported a reduction in tumor mass by approximately 50% after four weeks of treatment with a dosage of 150 mg/kg body weight .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| 4-Amino-n-cyclopropyl-3-methoxybenzamide | Moderate | Low | Methoxy group may reduce reactivity |

| 4-Amino-n-cyclopropyl-3-propoxybenzamide | High | Moderate | Propoxy group enhances solubility |

| This compound | High | High | Ethoxy group supports diverse interactions |

The ethoxy group in this compound is believed to enhance its solubility and bioavailability compared to its analogs.

Properties

IUPAC Name |

4-amino-N-cyclopropyl-3-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-2-16-11-7-8(3-6-10(11)13)12(15)14-9-4-5-9/h3,6-7,9H,2,4-5,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMHSTJAHGFGTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)NC2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.